molecular formula C20H31N3O3S B486137 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane CAS No. 825607-68-9

1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane

Cat. No.: B486137
CAS No.: 825607-68-9
M. Wt: 393.5g/mol
InChI Key: BQPPZYJXWJIPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane is a synthetic organic compound with a complex structure It is characterized by the presence of a mesitylsulfonyl group attached to a piperazine ring, which is further connected to an azepane ring through a carbonyl linkage

Preparation Methods

The synthesis of 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the mesitylsulfonyl piperazine intermediate: This step involves the reaction of mesitylene with chlorosulfonic acid to form mesitylsulfonyl chloride, which is then reacted with piperazine to yield the mesitylsulfonyl piperazine intermediate.

    Coupling with azepane: The mesitylsulfonyl piperazine intermediate is then coupled with azepane in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the mesitylsulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane can be compared with other similar compounds, such as:

    1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}hexane: Similar structure but with a hexane ring instead of an azepane ring.

    1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}octane: Similar structure but with an octane ring instead of an azepane ring.

Properties

IUPAC Name

azepan-1-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-16-14-17(2)19(18(3)15-16)27(25,26)23-12-10-22(11-13-23)20(24)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPPZYJXWJIPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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